1-Bromo-3-(1-bromopropan-2-yl)benzene
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Overview
Description
1-Bromo-3-(1-bromopropan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2. It consists of a benzene ring substituted with a bromine atom and a 1-bromopropan-2-yl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-bromopropan-2-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-propen-2-ylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process includes the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-bromopropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of phenylpropane derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of 1-propan-2-ylbenzene.
Scientific Research Applications
1-Bromo-3-(1-bromopropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-bromopropan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
- 1-Bromo-2-(1-bromopropan-2-yl)benzene
- 1-Bromo-4-(1-bromopropan-2-yl)benzene
- 1-Bromo-3-(1-propen-2-yl)benzene
Uniqueness: 1-Bromo-3-(1-bromopropan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s reactivity and applications differ from those of its isomers and other brominated benzene derivatives, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C9H10Br2 |
---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-3-(1-bromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
RXQABDDUSIQVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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